2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a benzamide derivative featuring a 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl moiety linked via an amide bond to a 2-ethoxy-substituted benzoyl group. The ethoxy group at the 2-position of the benzamide ring may influence solubility and binding affinity, while the tetrahydroisoquinoline core provides rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-6-4-3-5-14(16)18(22)20-13-8-7-12-9-10-19-17(21)15(12)11-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCGLTACCFNYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the condensation of an appropriate benzamide derivative with an isoquinoline precursor. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Pharmacological Properties
- Ethoxy vs. In contrast, the ethoxy group in the parent compound may enhance solubility but reduce membrane permeability compared to bromine.
- Diethoxy vs. Monoethoxy: The diethoxy analog (340.37 g/mol) likely exhibits higher lipophilicity (logP ~2.5 estimated) compared to the monoethoxy variant, which could affect blood-brain barrier penetration.
- Steric Modifications : The tert-butyl-substituted analog (378.51 g/mol) demonstrates how bulky groups alter binding kinetics, possibly reducing off-target interactions but increasing metabolic stability.
Functional Group Variations
- Amide vs. Urea Linkers : The urea analog replaces the amide bond with a urea group, introducing additional hydrogen-bonding sites. This modification is critical in kinase inhibitors, where urea derivatives often exhibit higher selectivity.
Research Findings and Implications
- Synthetic Accessibility : Bromo-substituted derivatives (e.g., ) are synthetically versatile intermediates for cross-coupling reactions, enabling rapid diversification of the benzamide scaffold.
- Biological Activity Trends : Urea-linked analogs (e.g., ) show enhanced affinity for ATP-binding pockets in kinases, as observed in similar compounds like sorafenib.
- Thermodynamic Stability : Ethoxy and methoxy groups (as in ) may stabilize π-π stacking interactions in protein binding sites, as evidenced by crystallographic studies using SHELX .
Biological Activity
2-Ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound belonging to the class of isoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an ethoxy group and a tetrahydroisoquinoline moiety that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)N(C1=CC=CC=C1)C(=O)C2CCN(C2=O)C(=O)C1=C2C=CC=C1 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action. For instance:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a critical regulator in insulin signaling pathways. Compounds derived from this class have shown significant inhibitory activity against PTP1B. For example, a related compound demonstrated an IC50 value of 0.07 μM with selectivity over other phosphatases .
- Neuroprotective Effects : The tetrahydroisoquinoline structure is known for neuroprotective properties. Studies show that derivatives can inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease by preventing the breakdown of acetylcholine .
Biological Activity
The biological activities associated with this compound include:
- Antidiabetic Activity : The compound enhances insulin-stimulated glucose uptake in cellular models without significant cytotoxicity .
- Neuroprotective Activity : It shows potential as an AChE inhibitor and may protect against neurodegenerative conditions .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
Study on PTP1B Inhibition
A study published in November 2019 focused on the design and synthesis of benzamide derivatives aimed at inhibiting PTP1B. Among the compounds tested, one derivative exhibited potent inhibition with an IC50 of 0.07 μM and was noted for its selectivity and membrane permeability .
Neuroprotective Potential
Another research effort investigated various isoquinoline derivatives for their ability to inhibit AChE. The findings indicated that certain modifications to the benzamide structure significantly enhanced AChE inhibition and neuroprotective effects against oxidative stress in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
